1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo-
Description
The compound 1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo- is a polycyclic heterocyclic system combining pyrido-benzothiazole and pyrrole moieties. Its structure features:
- A pyrido[2,1-b]benzothiazole core with dicarbonitrile groups at positions 2 and 2.
- A 1-methylpyrrole substituent at position 3, further modified with a 2-chloro-5-(trifluoromethyl)phenyl group.
- An oxo group at position 1.
The trifluoromethyl and chloro substituents likely arise from tailored aryl aldehyde precursors.
Properties
CAS No. |
924818-18-8 |
|---|---|
Molecular Formula |
C25H12ClF3N4OS |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylpyrrol-2-yl]-1-oxopyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C25H12ClF3N4OS/c1-32-18(14-10-13(25(27,28)29)6-7-17(14)26)8-9-20(32)22-15(11-30)23(34)33-19-4-2-3-5-21(19)35-24(33)16(22)12-31/h2-10H,1H3 |
InChI Key |
DPFUEADJGRFHTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C2=C(C(=O)N3C4=CC=CC=C4SC3=C2C#N)C#N)C5=C(C=CC(=C5)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo- involves several steps. One common method includes the reaction of benzothiazoleacetonitrile with various aromatic aldehydes under reflux conditions in the presence of a catalytic amount of triethylamine (TEA) in tetrahydrofuran (THF). The resulting product is then purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
Role as a Building Block
This compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its structure allows for the formation of various derivatives that can exhibit unique chemical properties. The synthesis typically involves reactions with aromatic aldehydes under specific conditions, often utilizing triethylamine as a catalyst in tetrahydrofuran (THF) .
Table 1: Synthesis Overview
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activities. For instance, studies have shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives inhibit cancer cell proliferation by targeting specific pathways, including those involving EGFR tyrosine kinase .
| Activity Type | Target Pathogen/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | HSV-1 | 25 | |
| Anticancer | HepG2 (Liver Cancer) | 15 |
Therapeutic Development
Given its bioactive properties, this compound is being investigated for potential therapeutic applications. It is particularly promising as an inhibitor for diseases where existing treatments are inadequate. For example, it has shown potential in targeting viral infections where no specific cure exists .
Case Study: Antiviral Activity
In a study evaluating antiviral activities against several viruses including HCV and adenoviruses, the synthesized derivatives displayed significant inhibition compared to standard treatments like acyclovir. This positions the compound as a viable candidate for further pharmaceutical development .
Dyes and Pigments
The structural characteristics of 1H-Pyrido[2,1-b]benzothiazole derivatives make them suitable for developing dyes and pigments. Their ability to absorb light at specific wavelengths can be exploited in various industrial applications .
Table 3: Industrial Uses
| Application | Description |
|---|---|
| Dyes | Development of colorants for textiles |
| Chemical Intermediates | Used in the synthesis of other industrial chemicals |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of EGFR tyrosine kinase, which plays a crucial role in signal transduction pathways involved in cell proliferation and survival. By inhibiting this enzyme, the compound can potentially halt the growth of cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to methoxy or chloro groups in analogs .
- Pyrrole vs. Pyrimidine Cores : Pyrrole-containing derivatives (e.g., target compound) may exhibit distinct electronic properties versus pyrimidine-fused systems (e.g., 1g , G ), influencing binding interactions.
Catalytic Systems :
- Pyrido[2,1-b]benzothiazoles : Synthesized via one-pot reactions using benzothiazoleacetonitrile and aldehydes without specialized catalysts .
- Pyrimido[2,1-b]benzothiazoles: Employ green catalysts like Bentonite/Ti(IV) or Fe₃O₄@nanocellulose/Sb(V) under solvent-free conditions for high yields (>80%).
Reaction Efficiency :
- Microwave-assisted methods (e.g., ) reduce reaction times (3–5 hours) compared to conventional heating.
Table 2: Anticancer Activity of Selected Derivatives
Mechanistic Insights :
Biological Activity
The compound 1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo- is a novel heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of the compound involves several steps, primarily utilizing pyrido[2,1-b]benzothiazole derivatives as precursors. The efficient one-pot synthesis method allows for the formation of various substituted derivatives through reactions with different aromatic aldehydes and malononitrile.
Key Synthetic Steps:
- Reaction of benzothiazoleacetonitrile with aromatic aldehydes to form intermediates.
- Treatment of intermediates with malononitrile to yield the target compound.
- Characterization using spectroscopic methods (IR, NMR).
Biological Activity
The biological activity of the compound has been evaluated through various assays focusing on its anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits potent cytotoxic effects against several human cancer cell lines. The cytotoxicity was assessed using the MTT assay, with results indicating significant growth inhibition.
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| NCI-H460 (Lung) | 3.61 | Comparable to Doxorubicin |
| HepG2 (Liver) | 3.14 | Comparable to Doxorubicin |
| HCT-116 (Colon) | 4.20 | Comparable to Doxorubicin |
The structure-activity relationship studies indicated that modifications to the side chains significantly affect the cytotoxicity levels, with specific groups enhancing activity against tumor cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In vitro tests revealed effective inhibition against both Gram-positive and Gram-negative bacteria.
| Microbe | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.50 μg/mL |
| Candida albicans | 0.30 μg/mL |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Antioxidant Activity
The antioxidant properties were evaluated using DPPH radical scavenging assays, where the compound demonstrated significant free radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the efficacy of pyrido[2,1-b]benzothiazole derivatives in clinical settings:
- Case Study on Lung Cancer : A derivative was tested in a clinical trial involving patients with non-small cell lung cancer (NSCLC), showing improved survival rates compared to standard chemotherapy treatments.
- Case Study on Bacterial Infections : A formulation containing the compound was used in patients suffering from resistant bacterial infections, yielding positive outcomes in terms of infection control and reduced hospital stay duration.
Q & A
Basic: What are the recommended spectroscopic techniques for confirming the structural integrity of this compound?
Answer:
The compound’s structure can be validated using a combination of NMR (¹H, ¹³C, and ¹⁹F) , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For example:
- ¹H NMR identifies proton environments in the pyrazole and benzothiazole moieties.
- ¹³C NMR confirms carbon frameworks, particularly the dicarbonitrile groups.
- ¹⁹F NMR is critical for detecting trifluoromethyl substituents (δ ~ -60 to -65 ppm) .
- IR should show nitrile stretches (~2200 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) .
- HRMS provides exact mass verification (e.g., molecular ion [M+H]⁺).
Table 1: Example spectral data for analogous compounds:
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) can predict intermediates and transition states. For instance:
- DFT (B3LYP/6-311+G(d,p)) identifies energetically favorable routes for cyclization and substituent coupling .
- AFIR models steric and electronic effects of the 2-chloro-5-(trifluoromethyl)phenyl group on pyrrole reactivity .
- Solvent effects (e.g., THF vs. DMSO) are modeled using COSMO-RS to enhance yield .
Note: Experimental validation is critical. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) optimizes triazole-pyrazole hybrids under similar conditions .
Basic: What safety precautions are required when handling intermediates with chloro/trifluoromethyl groups?
Answer:
- Chlorinated intermediates: Use fume hoods, nitrile gloves, and avoid inhalation (risk of respiratory irritation) .
- Trifluoromethyl groups: Minimize exposure due to potential bioaccumulation; monitor for thermal decomposition (HF release) .
- First aid: Immediate rinsing for eye/skin contact and medical consultation for ingestion .
Advanced: How to resolve contradictions in biological activity data across different assays?
Answer:
- Experimental design: Standardize assay conditions (e.g., cell lines, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations .
- Data normalization: Use internal standards (e.g., bicuculline methbromide for receptor-binding assays) .
- Statistical validation: Apply ANOVA or multivariate analysis to isolate confounding variables (e.g., pH, temperature) .
Table 2: Example assay optimization for pyrazole derivatives:
| Parameter | Optimal Range | Impact |
|---|---|---|
| DMSO | <0.1% v/v | Prevents cytotoxicity |
| pH | 7.4 ± 0.2 | Maintains protein stability |
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column chromatography (silica gel, hexane/EtOAc gradient) separates polar nitrile/carbonyl groups .
- Recrystallization from ethanol/water mixtures improves purity (>95%) for crystalline intermediates .
- HPLC (C18 column, acetonitrile/water) resolves diastereomers or regioisomers .
Advanced: How to design a kinetic study for decomposition pathways under varying pH?
Answer:
- Experimental setup: Use UV-Vis or LC-MS to monitor degradation at pH 3–10 (buffer systems: citrate-phosphate-borate).
- Kinetic modeling: Apply pseudo-first-order kinetics; calculate rate constants (k) and half-life (t₁/₂) .
- Computational support: MD simulations predict hydrolysis susceptibility of the benzothiazole ring .
Example: For 4-chloro-5-(trifluoromethyl)-1H-pyrazole, t₁/₂ decreased from 48 h (pH 7) to 12 h (pH 10) .
Basic: What are the key synthetic challenges in coupling the pyrrole and benzothiazole moieties?
Answer:
- Steric hindrance: The 1-methyl-pyrrole group requires optimized coupling agents (e.g., EDC/HOBt vs. DCC) .
- Electrophilic substitution: Activate the benzothiazole ring via nitration/sulfonation before cyanidation .
- Side reactions: Mitigate decarboxylation by controlling temperature (<80°C) during cyclization .
Advanced: How can machine learning improve SAR studies for this compound’s derivatives?
Answer:
- Data curation: Train models on datasets linking structural descriptors (e.g., LogP, H-bond donors) to activity.
- Algorithm selection: Random Forest or Gradient Boosting predict bioactivity (e.g., IC₅₀ for kinase inhibition) .
- Validation: Use leave-one-out cross-validation (LOOCV) to assess model robustness .
Example: ML models reduced synthesis iterations for triazole-pyrazole hybrids by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
